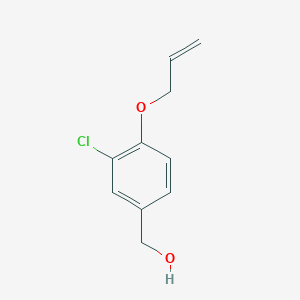
Benzenemethanol, 3-chloro-4-(2-propenyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzèneméthanol, 3-chloro-4-(2-propényloxy)- est un composé organique de formule moléculaire C10H11ClO2. Il s’agit d’un dérivé du benzèneméthanol, où le cycle benzénique est substitué par un atome de chlore en position 3 et par un groupe propényloxy en position 4.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Benzèneméthanol, 3-chloro-4-(2-propényloxy)- implique généralement la réaction du 3-chloro-4-hydroxybenzyle alcool avec un agent d’allylation approprié en conditions basiques. La réaction peut être réalisée en utilisant l’hydroxyde de sodium ou le carbonate de potassium comme base, et le bromure d’allyle ou le chlorure d’allyle comme agent d’allylation. La réaction est généralement réalisée dans un solvant organique tel que le diméthylformamide (DMF) ou le tétrahydrofurane (THF) à des températures élevées.
Méthodes de production industrielle
À l’échelle industrielle, la production du Benzèneméthanol, 3-chloro-4-(2-propényloxy)- peut impliquer des procédés en flux continu pour assurer un rendement élevé et une pureté élevée. L’utilisation de catalyseurs et de conditions réactionnelles optimisées peut améliorer l’efficacité de la synthèse. Le produit final est généralement purifié par distillation ou recristallisation.
Analyse Des Réactions Chimiques
Types de réactions
Benzèneméthanol, 3-chloro-4-(2-propényloxy)- peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former l’aldéhyde ou l’acide carboxylique correspondant.
Réduction : Le composé peut être réduit pour éliminer l’atome de chlore ou pour convertir le groupe propényloxy en un autre groupe fonctionnel.
Substitution : L’atome de chlore peut être substitué par d’autres nucléophiles, tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Les réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs tels que l’azoture de sodium (NaN3) ou la thiourée.
Principaux produits formés
Oxydation : Formation du 3-chloro-4-(2-propényloxy)benzaldéhyde ou du 3-chloro-4-(2-propényloxy)acide benzoïque.
Réduction : Formation du 3-chloro-4-(2-propényloxy)benzène ou du 3-chloro-4-(2-propényloxy)cyclohexanol.
Substitution : Formation du 3-azido-4-(2-propényloxy)benzèneméthanol ou du 3-thio-4-(2-propényloxy)benzèneméthanol.
Applications De Recherche Scientifique
Benzèneméthanol, 3-chloro-4-(2-propényloxy)- a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes. Sa structure unique permet d’explorer diverses réactions et mécanismes chimiques.
Biologie : Le composé peut être utilisé dans des études portant sur l’inhibition enzymatique et les interactions protéine-ligand.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés présentant des propriétés spécifiques.
Mécanisme D'action
Le mécanisme d’action du Benzèneméthanol, 3-chloro-4-(2-propényloxy)- implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Le groupe propényloxy peut participer aux liaisons hydrogène et aux interactions hydrophobes, tandis que l’atome de chlore peut améliorer l’affinité de liaison du composé par liaison halogène. Ces interactions peuvent moduler l’activité des protéines cibles et des voies impliquées.
Comparaison Avec Des Composés Similaires
Composés similaires
Benzèneméthanol, 2-chloro- : Structure similaire, mais l’atome de chlore se trouve en position 2.
Benzèneméthanol, 4-chloro- : Atome de chlore en position 4.
Benzèneméthanol, 3-bromo-4-(2-propényloxy)- : Atome de brome à la place du chlore en position 3.
Unicité
Benzèneméthanol, 3-chloro-4-(2-propényloxy)- est unique en raison du positionnement spécifique des groupes chlore et propényloxy, qui confèrent une réactivité chimique et une activité biologique distinctes par rapport à ses analogues. Cette unicité en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Numéro CAS |
144478-99-9 |
|---|---|
Formule moléculaire |
C10H11ClO2 |
Poids moléculaire |
198.64 g/mol |
Nom IUPAC |
(3-chloro-4-prop-2-enoxyphenyl)methanol |
InChI |
InChI=1S/C10H11ClO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h2-4,6,12H,1,5,7H2 |
Clé InChI |
QLVXJLYWIRZNDL-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=C(C=C(C=C1)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



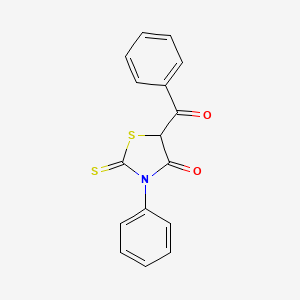
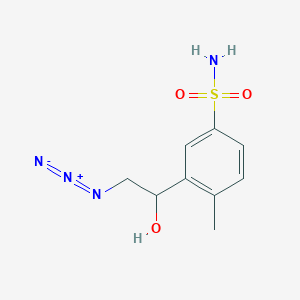
![1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene](/img/structure/B12561098.png)
![2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol](/img/structure/B12561105.png)
![[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester](/img/structure/B12561112.png)
![Cyclohexane, [(1,1-dimethylethoxy)methyl]-](/img/structure/B12561120.png)

![3-{[4-(Pyren-1-yl)butanoyl]oxy}propane-1,2-diyl dioctadecanoate](/img/structure/B12561137.png)
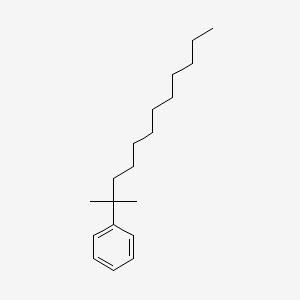
![2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B12561152.png)
![3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B12561158.png)
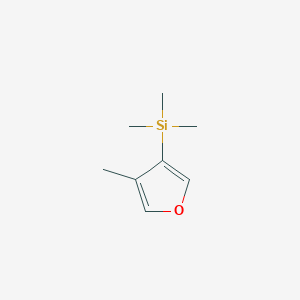
![[3-(4-Aminophenoxy)phenyl]methanol](/img/structure/B12561164.png)
